Phosphoramidic dibromide
Description
Structure
3D Structure
Properties
CAS No. |
15391-52-3 |
|---|---|
Molecular Formula |
Br2H2NOP |
Molecular Weight |
222.80 g/mol |
InChI |
InChI=1S/Br2H2NOP/c1-5(2,3)4/h(H2,3,4) |
InChI Key |
MDTCDDQEWFJKIL-UHFFFAOYSA-N |
Canonical SMILES |
NP(=O)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Phosphoramidic Dibromide and Its Analogues
Direct Halogenation Approaches and Precursor Chemistry
Direct halogenation methods represent a fundamental approach to the synthesis of phosphoramidic dihalides. These reactions typically involve the use of phosphorus(V) oxyhalides and various nitrogen-containing starting materials, which serve as the source of the amino group.
The reaction of phosphorus(V) oxyhalides, such as phosphorus oxybromide (POBr₃), with primary or secondary amines is a direct and widely utilized method for the preparation of phosphoramidic dibromides. This reaction proceeds via a nucleophilic substitution at the phosphorus center, where the amine displaces a halide ion. The stoichiometry of the reactants is critical in determining the final product, as multiple halogen atoms on the phosphorus can be substituted.
The general reaction can be represented as: POBr₃ + RNH₂ → RNHP(O)Br₂ + HBr POBr₃ + 2RNH₂ → (RNH)₂P(O)Br + 2HBr POBr₃ + 3RNH₂ → (RNH)₃PO + 3HBr
To selectively synthesize the phosphoramidic dibromide, a careful control of reaction conditions, such as temperature, solvent, and the molar ratio of the reactants, is essential. The presence of a base is often required to scavenge the hydrogen halide byproduct, thereby driving the reaction to completion and preventing the protonation of the amine reactant.
A process for preparing phosphorus oxybromide itself involves the reaction of phosphorus tribromide with oxygen in the presence of nitrogen oxides as a catalyst within an organic solvent. google.com The resulting phosphorus oxybromide can then be used as a key precursor for synthesizing phosphoramidic dibromides.
The nature of the nitrogen-containing starting material plays a significant role in the outcome of the synthesis. nih.gov Primary and secondary amines are the most common precursors, leading to the formation of N-substituted phosphoramidic dibromides. The steric and electronic properties of the amine influence its nucleophilicity and, consequently, the reaction rate and yield. For instance, bulky amines may react more slowly or favor monosubstitution, while electron-withdrawing groups on the amine can decrease its reactivity.
Ammonia (B1221849) can also be used as the nitrogen source to produce the parent this compound (H₂NP(O)Br₂). However, its high reactivity and the potential for multiple substitutions necessitate stringent control over the reaction conditions. The use of various amines allows for the introduction of diverse functional groups into the final molecule, enabling the synthesis of a wide range of phosphoramidate (B1195095) derivatives with tailored properties. nih.gov
Methodological Advancements in this compound Synthesis
Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of phosphoramidates. rsc.orgresearchgate.net These advancements include the development of novel catalytic systems, the use of greener reagents and solvents, and the exploration of one-pot procedures.
For instance, the use of transition metal catalysts, such as those based on iridium, has enabled the direct C-H amidation for the synthesis of phosphoramidates, offering a novel and atom-economical approach. kaist.ac.kr Additionally, efforts have been made to replace hazardous reagents like carbon tetrachloride in the Atherton-Todd reaction with safer alternatives. nih.gov The development of solid-phase synthesis techniques has also facilitated the preparation of phosphoramidate libraries for biological screening. nih.gov Furthermore, organocatalysis and biocatalysis are emerging as promising areas for the enantioselective synthesis of chiral phosphoramidates.
These ongoing developments continue to expand the synthetic toolbox available to chemists, enabling the preparation of increasingly complex and functionalized phosphoramidic dibromides and their analogues for a wide range of applications in medicine, agriculture, and materials science. rsc.orgchemscene.com
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of phosphoramidic compounds to minimize environmental impact and enhance safety. researchgate.nettandfonline.com These approaches prioritize the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes. researchgate.netmdpi.com
One notable green approach involves the use of iodine-mediated oxidative cross-coupling reactions. nih.gov This method avoids the use of toxic halogenating agents like carbon tetrachloride (CCl4). nih.gov The use of iodine as a catalyst, sometimes in conjunction with hydrogen peroxide, offers a more sustainable pathway to P-N bond formation. nih.gov These reactions can, in some cases, be performed under solvent-free conditions, further reducing their environmental footprint. nih.gov
Another sustainable strategy is the use of recyclable catalysts, such as copper-cobalt double metal cyanides, which can be employed without requiring pre-activation or extensive pretreatment. researchgate.net The development of one-pot synthesis procedures, which reduce the number of reaction and purification steps, also contributes to a greener process by minimizing waste and energy consumption. researchgate.netnih.gov For instance, the synthesis of certain phosphoramidates has been achieved in a one-pot, two-step process, which, despite using bromine, offers improved yields and avoids the formation of anhydride (B1165640) byproducts. nih.gov
Furthermore, the exploration of aqueous micellar conditions for reactions presents a significant advancement in sustainable synthesis. nsf.gov This technique allows for reactions to be carried out in water at ambient temperatures, drastically reducing the reliance on volatile and hazardous organic solvents. nsf.gov The use of surfactants enables the formation of micelles that can host the reaction, leading to high yields without the need for column chromatography. nsf.gov
The following table summarizes various green chemistry approaches for the synthesis of phosphoramidate derivatives.
| Green Chemistry Approach | Key Features | Example | Reference |
| Iodine-Mediated Oxidation | Eliminates toxic halogenating agents. Can be solvent-free. | Synthesis of phosphoramidates using I2/H2O2. | nih.gov |
| Recyclable Catalysts | Environmentally friendly and reusable. | Copper-cobalt double metal cyanides for phosphoramidate synthesis. | researchgate.net |
| One-Pot Synthesis | Reduces waste and energy consumption. | In situ preparation of (Me2N)3PBr2 for P-N bond formation. | nih.gov |
| Aqueous Micellar Conditions | Uses water as a solvent at ambient temperatures. | Synthesis of sonidegib using a surfactant in water. | nsf.gov |
| Mechanochemistry | Solvent-free reaction conditions at room temperature. | Ball-milling for amination of diphenylphosphoryl azides. | researchgate.net |
Optimization of Reaction Conditions and Yields for Phosphoramidic Compounds
Optimizing reaction conditions is paramount for maximizing the yield and purity of phosphoramidic compounds while minimizing costs and waste. creative-biolabs.com Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reactant concentrations. creative-biolabs.com
The choice of solvent can significantly influence the reaction outcome. For instance, in the synthesis of certain phosphoramidates, 1,2-dichloroethane (B1671644) (DCE) was found to be the most effective solvent, providing a 98% isolated yield when used with sodium carbonate. researchgate.net In other cases, solvent-free conditions, such as those achieved through ball-milling (mechanochemistry), have proven to be highly efficient, enabling reactions to proceed at room temperature. researchgate.net
Temperature is another critical factor. While many reactions are optimized at room temperature for energy efficiency, elevated temperatures may be necessary for certain substrates to achieve efficient transformation. researchgate.netcreative-biolabs.com For example, some coupling reactions require refluxing in methanol (B129727) to ensure completion, which can be monitored by techniques like 31P NMR analysis. researchgate.net
The selection and concentration of catalysts and reagents also play a crucial role. In some syntheses, increasing the equivalents of phosphites or prolonging the reaction time can lead to higher conversions. researchgate.net The development of novel phosphoramidite (B1245037) intermediates, such as deoxyribonucleoside-3'-morpholine-methoxyphosphins, has led to highly efficient condensation reactions and high-yield synthesis of long-chain oligodeoxyribonucleotides. nih.gov
The table below outlines the optimization of various reaction parameters and their impact on the synthesis of phosphoramidic compounds.
| Parameter Optimized | Effect on Reaction | Example | Reference |
| Solvent | Improved yield and selectivity. | 1,2-dichloroethane (DCE) provided a 98% yield in a specific phosphoramidate synthesis. | researchgate.net |
| Temperature | Increased reaction rate and efficiency for certain substrates. | Refluxing in methanol was required for the completion of a coupling reaction. | researchgate.net |
| Catalyst | Enhanced reaction efficiency and yield. | Novel phosphoramidite intermediates led to high-yield synthesis. | nih.gov |
| Reagent Concentration | Higher conversion rates. | Increasing phosphite (B83602) equivalents improved product conversion. | researchgate.net |
| Reaction Time | Ensured reaction completion. | Prolonging reaction time led to higher conversions. | researchgate.net |
| Atmosphere | Influenced decomposition rate in specific processes. | A CO/CO2/N2 atmosphere was optimized for phosphogypsum decomposition. | mdpi.com |
Advanced Spectroscopic and Structural Characterization of Phosphoramidic Dibromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphoramidic Dibromide
NMR spectroscopy is an indispensable tool for elucidating the structure of phosphorus-containing compounds in solution. wikipedia.org Both ³¹P and proton (¹H) NMR, often complemented by ¹³C NMR, offer a wealth of information regarding the molecular framework and the electronic environment of the constituent atoms.
High-Resolution ³¹P NMR Studies for Phosphorus Environments
Phosphorus-31 NMR spectroscopy is particularly powerful for studying phosphorus compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org This technique provides a direct probe into the chemical environment of the phosphorus atom. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom, including their electronegativity and the bond angles. slideshare.net For this compound (H₂NP(O)Br₂), the phosphorus atom is in a +5 oxidation state and is bonded to two bromine atoms, an oxygen atom (via a double bond), and a nitrogen atom of the amino group. This specific arrangement results in a characteristic chemical shift in the ³¹P NMR spectrum.
The presence of neighboring protons in the amino group can lead to spin-spin coupling, resulting in the splitting of the phosphorus signal into a multiplet, which can be observed in a proton-coupled ³¹P NMR spectrum. However, spectra are most often recorded with proton decoupling, which simplifies the spectrum to a single sharp peak, facilitating the determination of the chemical shift. wikipedia.orghuji.ac.il The precise chemical shift value for this compound would be compared to a standard reference, typically 85% phosphoric acid, to confirm the phosphorus environment. wikipedia.orgslideshare.net
Table 1: Representative ³¹P NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Value not available in search results |
| Diethyl phosphonate | Not specified | Not specified |
¹H and ¹³C NMR for Ligand and Molecular Structural Elucidation
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within the molecule. In this compound, the key protons are those of the amino (-NH₂) group. The chemical shift of these protons is influenced by the electron-withdrawing effects of the phosphoryl and dibromide groups. Furthermore, coupling between the protons and the phosphorus nucleus (²J(P,H)) can provide valuable structural information, although this coupling is often smaller than one-bond couplings. huji.ac.il
Carbon-13 (¹³C) NMR spectroscopy, while not directly applicable to this compound due to the absence of carbon atoms, is a crucial technique for organophosphorus compounds where organic ligands are present. mdpi.comdtic.mildocbrown.inforsc.org For derivatives of this compound containing carbon-based substituents, ¹³C NMR would reveal the number of unique carbon environments and their connectivity. mdpi.comdtic.mildocbrown.inforsc.org The coupling between phosphorus and carbon atoms (J(P,C)) can also be observed, with two-bond couplings often being larger than one-bond couplings, providing further insight into the molecular structure. wikipedia.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds and functional groups present, making it an excellent method for functional group identification and structural analysis. aps.orgrsc.org
Assignment of Characteristic Vibrational Modes and Functional Group Identification
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes would include:
P=O stretching: A strong absorption band in the IR spectrum, typically in the region of 1250-1300 cm⁻¹, is characteristic of the phosphoryl group.
P-N stretching: The stretching vibration of the phosphorus-nitrogen bond would also be observable.
N-H stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the range of 3100-3500 cm⁻¹.
P-Br stretching: The stretching vibrations of the phosphorus-bromine bonds would appear at lower frequencies, characteristic of heavier atoms.
Deformation modes: Various bending and deformation modes of the molecule, such as N-H bending and O=P-N bending, will also be present in the spectra. nist.gov
The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. Some vibrational modes may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa, providing complementary information.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H stretching (asymmetric) | 3400 - 3500 |
| N-H stretching (symmetric) | 3300 - 3400 |
| P=O stretching | 1250 - 1300 |
| N-H bending | 1550 - 1650 |
| P-N stretching | 900 - 1000 |
| P-Br stretching | < 500 |
Note: The exact frequencies can vary depending on the molecular environment and physical state.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Elucidation of Molecular Geometry and Conformational Analysis
A single-crystal X-ray diffraction study of this compound would allow for the precise determination of its molecular structure. youtube.comyoutube.com The data obtained would reveal the bond lengths of the P=O, P-N, and P-Br bonds, as well as the bond angles around the central phosphorus atom. This information is crucial for understanding the hybridization and bonding within the molecule.
Based on VSEPR theory and comparison with related structures like phosphorus tribromide (PBr₃), which has a trigonal pyramidal geometry, the phosphorus atom in this compound is expected to have a tetrahedral geometry. byjus.com The four groups bonded to the central phosphorus atom (one doubly bonded oxygen, one nitrogen, and two bromines) would arrange themselves to minimize repulsion. The crystallographic data would confirm this and provide precise values for the bond angles, which may deviate from the ideal tetrahedral angle of 109.5° due to the different sizes and electronic nature of the substituents. byjus.com Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which influence the solid-state structure.
Analysis of Intermolecular Interactions and Crystal Packing.
A detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided as no crystallographic data has been published.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis.
A specific discussion on the mass spectrometry of this compound, including its molecular formula confirmation and fragmentation analysis, is not possible due to the absence of published mass spectra for this compound.
Theoretical and Computational Investigations of Phosphoramidic Dibromide Reactivity and Structure
Density Functional Theory (DFT) for Electronic Structure and Bonding.
No specific studies utilizing DFT to analyze the electronic structure and bonding of phosphoramidic dibromide were found.
Molecular Orbital Analysis (HOMO/LUMO) and Electronic Properties.
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other electronic properties of this compound derived from molecular orbital analysis.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Characteristics.
Information regarding NBO analysis to determine charge distribution and bonding characteristics for this compound is not available in the searched scientific literature.
Computational Thermodynamics and Reaction Pathway Modeling.
No publications concerning the computational thermodynamics or reaction pathway modeling of this compound could be located.
Characterization of Transition States and Activation Energy Calculations.
There are no accessible research findings on the characterization of transition states or activation energy calculations for reactions involving this compound.
Prediction of Reaction Selectivity and Stereochemical Outcomes.
No computational studies predicting the reaction selectivity or stereochemical outcomes for this compound were identified.
Molecular Dynamics Simulations for Dynamic Behavior.
A search for molecular dynamics simulations investigating the dynamic behavior of this compound yielded no results.
Quantum Chemical Descriptors for Chemical Reactivity Prediction
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electron density. researchgate.net These descriptors help predict how and where a molecule is likely to react.
Global Reactivity Indices describe the reactivity of the molecule as a whole. Key global indices include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is approximated by half the difference between the ionization potential (IP) and the electron affinity (EA). A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and generally more reactive.
Electronegativity (χ): The power of a molecule to attract electrons, approximated as half the sum of the IP and EA.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Without specific calculations for this compound, we can only provide the formulas used to derive these values.
Table 1: Formulas for Global Reactivity Indices
| Descriptor | Formula |
|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO |
| Electron Affinity (EA) | EA ≈ -ELUMO |
| Electronegativity (χ) | χ = (IP + EA) / 2 |
| Chemical Hardness (η) | η = (IP - EA) / 2 |
| Chemical Softness (S) | S = 1 / η |
Local Reactivity Indices pinpoint the most reactive sites within a molecule. The most prominent of these are the Fukui functions , which indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org
f+(r): Describes reactivity towards a nucleophilic attack (attack by an electron-rich species). The site with the highest value of f+ is the most likely to be attacked by a nucleophile.
f-(r): Describes reactivity towards an electrophilic attack (attack by an electron-deficient species). The site with the highest value of f- is the most susceptible to attack by an electrophile.
f0(r): Describes reactivity towards a radical attack.
These functions are typically "condensed" to each atom in the molecule to provide a set of numerical values indicating the reactivity of each atomic site. For this compound, this analysis would reveal the relative susceptibility of the phosphorus, oxygen, nitrogen, and bromine atoms to different types of chemical attack. However, no published studies have performed this analysis.
Reaction Chemistry and Synthetic Utility of Phosphoramidic Dibromide
Nucleophilic Substitution Reactions at the Phosphorus Center of Phosphoramidic Dibromide
The phosphorus atom in this compound is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for its use in forming new phosphorus-containing compounds. The mechanism of nucleophilic substitution at a phosphorus center, often denoted as SN2@P, can proceed through different pathways, including inversion or retention of configuration, depending on the reactants and conditions. nih.govnih.gov Unlike the classic SN2 reaction at a carbon center which involves a double-well potential energy surface with a transition state, reactions at phosphorus centers often proceed through a single-well potential energy surface with a stable intermediate. nih.gov
This compound readily reacts with oxygen-containing nucleophiles such as alcohols and phenols. These reactions result in the displacement of one or both bromide ions to form the corresponding phosphoramidic esters. This method is a key step in the synthesis of a variety of phosphoramidate (B1195095) compounds, which are of significant interest in medicinal chemistry and as ligands in catalysis. nih.gov The reaction generally proceeds via an addition-elimination mechanism. mdpi.com
Table 1: Examples of Phosphoramidic Ester Synthesis
| Oxygen Nucleophile | Product |
| Ethanol | Ethyl phosphoramidate |
| Phenol | Phenyl phosphoramidate |
| Isopropanol | Isopropyl phosphoramidate |
The reaction of this compound with primary or secondary amines, a process known as aminolysis, leads to the formation of phosphoric triamides. In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic phosphorus center and displacing the bromide ions. The stoichiometry of the amine determines whether mono- or di-substitution occurs. This reaction is fundamental for the synthesis of a diverse range of phosphoric triamides, which have applications as flame retardants, plasticizers, and in the synthesis of biologically active compounds. The formation of the P-N bond is a crucial step in the synthesis of many phosphoramidate prodrugs, a strategy used to enhance the therapeutic potential of parent drugs. nih.govvu.nl
Table 2: Synthesis of Phosphoric Triamides from this compound
| Amine | Product |
| Ammonia (B1221849) | Phosphoric triamide |
| Diethylamine | N,N,N',N'-Tetraethylphosphoric triamide |
| Aniline | N,N',N''-Triphenylphosphoric triamide |
Role as a Synthetic Reagent in Organic Transformations
Beyond its direct use in forming phosphorus-containing molecules, this compound and related phosphoramidic halides serve as valuable reagents in a variety of organic transformations.
Phosphoramidic halides can be used to activate carboxylic acids, converting the hydroxyl group into a better leaving group. This activation facilitates subsequent reactions such as esterification and amidation. The phosphoramidic halide reacts with the carboxylic acid to form a mixed anhydride (B1165640), which is more susceptible to nucleophilic attack. This strategy has been employed in the synthesis of esters and amides under mild conditions. rsc.org While direct use of this compound for this purpose is less common than other activating agents, the underlying principle of activating a hydroxyl group is a key concept in organic synthesis. youtube.comchadsprep.comrsc.org
The reactivity of this compound and its derivatives has been harnessed in the synthesis of various functionalized heterocyclic compounds and other complex molecules. nih.govresearchgate.net These reagents can participate in cyclization reactions, acting as a source of phosphorus in the heterocyclic ring or facilitating the formation of other bonds necessary for ring closure. For instance, they can be used in the synthesis of phosphazenes and other phosphorus-containing heterocycles. The versatility of phosphoramidic halides makes them useful tools for constructing intricate molecular architectures.
Catalytic Applications of Chiral Phosphoramidic Derivatives
Chiral phosphoramidites, which can be synthesized from phosphoramidic halides, have emerged as a privileged class of ligands in transition metal-catalyzed asymmetric reactions. sioc-journal.cn These ligands have proven to be highly effective in a wide range of transformations, including hydrogenation, conjugate addition, and allylic substitution reactions, often providing high levels of enantioselectivity. dicp.ac.cnresearchgate.netnih.gov
The modular nature of phosphoramidite (B1245037) ligands allows for systematic tuning of their steric and electronic properties, which is crucial for optimizing catalytic performance. nih.gov For example, derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are commonly used as the chiral backbone. Modifications at the 3,3'- and 6,6'-positions of the BINOL scaffold can significantly influence the outcome of the catalyzed reaction. nih.gov
Chiral phosphoramidite ligands have been successfully applied in:
Rhodium-catalyzed asymmetric hydrogenation: Achieving high enantioselectivities for a variety of substrates. dicp.ac.cn
Iridium-catalyzed asymmetric hydrogenation: Used for the hydrogenation of challenging substrates like unfunctionalized enamines and heteroaromatic compounds. sioc-journal.cn
Copper-catalyzed asymmetric conjugate addition: Demonstrating the versatility of these ligands with different transition metals. dicp.ac.cn
Palladium-catalyzed asymmetric reactions: Including Suzuki C-C coupling reactions to form sterically hindered biaryls with excellent enantioselectivity. nih.gov
The development of chiral phosphoramidite ligands continues to be an active area of research, with new applications and improved catalyst systems being reported regularly.
Chiral Brønsted Acid Catalysis in Asymmetric Organic Synthesis
The concept of using chiral phosphoramidic structures as Brønsted acid catalysts has become a cornerstone of asymmetric organic synthesis. These organocatalysts offer a metal-free alternative for producing enantiomerically enriched molecules. sigmaaldrich.com Their effectiveness stems from a combination of a tunable chiral environment and a proton-donating functional group.
Pioneering work in this field was established with chiral phosphoric acids (CPAs) derived from axially chiral backbones like 1,1'-bi-2-naphthol (BINOL). nih.gov These catalysts possess a bifunctional nature; the proton on the phosphoric acid acts as a Brønsted acidic site, while the phosphoryl oxygen serves as a Lewis basic site. libretexts.org This dual functionality allows the catalyst to organize both the electrophile and nucleophile in a well-defined, chiral transition state, leading to high levels of stereoinduction. libretexts.orgacs.org
To expand the scope of Brønsted acid catalysis to less reactive substrates, stronger acids were developed. N-triflylphosphoramides (NTPAs), which feature a strongly electron-withdrawing triflyl (-SO₂CF₃) group attached to the nitrogen atom, are significantly more acidic than their parent phosphoric acids. researchgate.netwikipedia.orgnih.gov This increased acidity allows for the activation of a wider range of substrates, including less basic carbonyl compounds and alkenes. nih.govresearchgate.netnih.gov The introduction of the N-triflyl group was a key innovation, dramatically improving reactivity and enantioselectivity in reactions like the Diels-Alder reaction. organic-chemistry.org NTPAs have proven effective in numerous transformations, including cycloadditions, rearrangements, and additions to carbocations. researchgate.netnih.gov
A direct application involving a phosphoramidic acid was demonstrated in the diastereo- and enantioselective halogenative cyclization of unactivated alkenes. acs.orgnih.gov This reaction, catalyzed by a separate chiral Brønsted acid, enables the formation of cyclic phosphoramidates with control over newly formed chiral centers at both carbon and the phosphorus atom itself. acs.orgnih.gov
| Catalyst Type | Key Structural Feature | Relative Acidity | Typical Substrates | Example Reactions |
|---|---|---|---|---|
| Chiral Phosphoric Acids (CPAs) | P=O(OH) group on a chiral scaffold (e.g., BINOL) | Moderate | Imines, activated carbonyls | Mannich, Friedel-Crafts, Reductive Amination sigmaaldrich.comnih.gov |
| N-Triflylphosphoramides (NTPAs) | P=O(NHTf) group on a chiral scaffold | High researchgate.netnih.gov | Less reactive carbonyls, alkenes | Diels-Alder, Carbonyl-Ene, Nazarov Cyclization researchgate.netorganic-chemistry.org |
Organocatalysis Mediated by Phosphoramidic Structures
The utility of phosphoramidic structures extends across the field of organocatalysis, where a small organic molecule accelerates a chemical reaction without the use of a metal. Chiral phosphoric acids (CPAs) are among the most versatile and widely used organocatalysts. rsc.org Their success is attributed to their ability to form specific, noncovalent interactions, primarily hydrogen bonds, with substrates. acs.org
CPAs derived from BINOL and carrying bulky substituents at the 3,3'-positions are particularly effective. libretexts.org These substituents create a confined chiral pocket around the acidic proton, allowing for precise facial discrimination of the substrate. libretexts.orgacs.org This catalytic strategy has been successfully applied to a vast array of chemical transformations.
Key applications of CPA organocatalysis include:
Reductive Aminations: The metal-free reduction of imines using a Hantzsch ester as a hydride source is efficiently catalyzed by CPAs to yield highly enantioenriched amines. sigmaaldrich.com
Friedel-Crafts Reactions: The asymmetric alkylation of electron-rich arenes like indoles and pyrroles with various electrophiles proceeds with high enantioselectivity. sigmaaldrich.comlibretexts.org
Cycloadditions: CPAs are excellent catalysts for various cycloaddition reactions, including aza-Diels-Alder reactions, to construct complex cyclic systems. libretexts.org
Mannich-type Reactions: The addition of nucleophiles to aldimines is a classic application, demonstrating the ability of CPAs to activate imines toward nucleophilic attack. nih.govlibretexts.org
The development of even stronger Brønsted acids, such as N-triflylphosphoramides, has further broadened the horizons of organocatalysis, enabling reactions that were previously inaccessible. nih.govnih.gov These powerful catalysts can activate weakly basic electrophiles, highlighting the continuous evolution of phosphoramidic structures in organocatalysis. researchgate.net
| Reaction Type | Catalyst Class | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | CPA | Imines, Hantzsch Ester | Chiral Amines | sigmaaldrich.comlibretexts.org |
| Aza-Friedel-Crafts Reaction | CPA | Indoles, Aldimines | Chiral α-Amino Indoles | sigmaaldrich.comlibretexts.org |
| Diels-Alder Reaction | NTPA | α,β-Unsaturated Ketones, Dienes | Chiral Cyclohexenes | organic-chemistry.org |
| Spiroketalization | CPA | Hydroxy Enol Ethers | Chiral Spiroketals | umich.edu |
| Halogenative Cyclization | External Brønsted Acid | Alkenes, Phosphoramidic Acid | Cyclic P-Chiral Phosphoramidates | acs.orgnih.gov |
Advanced Ligand Design and Coordination Chemistry of this compound
Beyond their role as organocatalysts, phosphoramidic structures, particularly phosphoramidites, are a privileged class of ligands in transition-metal-catalyzed asymmetric synthesis. nih.gov Phosphoramidites have the general formula P(OR¹) (OR²)(NRR'), sharing the core P-N bond with this compound. wikipedia.org Their widespread use is due to their modular and facile synthesis, which allows for the rapid generation of large libraries of ligands with fine-tuned steric and electronic properties. nih.gov
The synthesis typically involves the reaction of a diol, often a chiral one like BINOL or TADDOL, with a phosphorus source like phosphorus trichloride (B1173362), followed by the addition of a primary or secondary amine. wikipedia.orgnih.gov This modularity enables systematic screening to identify the optimal ligand for a specific catalytic transformation. nih.gov
Phosphoramidite ligands have been successfully employed in a multitude of metal-catalyzed reactions, including:
Copper-Catalyzed 1,4-Addition: The conjugate addition of organozinc reagents to enones was one of the first major applications, yielding products with high enantioselectivity. core.ac.uk
Rhodium-Catalyzed Hydrogenation: Monodentate phosphoramidite ligands have proven to be exceptionally effective in the asymmetric hydrogenation of various olefins, rivaling the performance of traditional bidentate phosphine (B1218219) ligands. wikipedia.org
Palladium-Catalyzed Reactions: These ligands have been used in Pd-catalyzed processes like asymmetric hydroamination/arylation of alkenes. rsc.org
The coordination chemistry of these ligands is also a subject of advanced study. While often acting as simple monodentate donors through the phosphorus atom, they can engage in more complex binding. nih.gov For instance, recent studies on lanthanum complexes with a related phosphoramide (B1221513) ligand have shown that it can bind in both a neutral, protonated form (via the oxygen donor) and an anionic, deprotonated form. acs.org The anionic ligand can act as either a monodentate or a bidentate chelating agent, depending on the steric environment at the metal center. acs.org This demonstrates the rich and adaptable coordination behavior of the phosphoramidic framework.
| Metal | Reaction Type | Ligand Backbone | Significance | Reference |
|---|---|---|---|---|
| Copper (Cu) | Conjugate Addition | BINOL | Pioneering use of monodentate phosphoramidites in C-C bond formation. | core.ac.uk |
| Rhodium (Rh) | Hydrogenation | Various (amine-derived chirality) | Highly active and selective catalysts for producing chiral amino acids, etc. | wikipedia.org |
| Palladium (Pd) | Hydroamination/Arylation | Spiro-biindane | Synthesis of chiral nitrogen-containing heterocycles. | rsc.org |
| Iridium (Ir) | Allylic Amination | (R,R,R)-Phosphoramidite | High conversion and regioselectivity in C-N bond formation. |
Advanced Topics and Emerging Research Directions for Phosphoramidic Dibromide
Design and Synthesis of Novel Phosphoramidic Dibromide Derivatives
The development of novel this compound derivatives is a burgeoning area of chemical research, driven by the quest for new functionalities and applications. Scientists are exploring innovative synthetic routes to create molecules with tailored properties, including the introduction of chirality and their incorporation into larger, more complex molecular frameworks.
Stereoselective Synthesis of Chiral Phosphoramidic Dibromides
The synthesis of chiral phosphoramidic compounds is of significant interest due to the profound impact of stereochemistry on their biological activity and material properties. While the broader class of phosphoramidates has seen advances in stereoselective synthesis, the development of methods specifically for chiral phosphoramidic dibromides is an emerging field. acs.orgnih.govnih.gov Research in related areas, such as the use of chiral Brønsted acids to catalyze the addition of phosphoramidic acids to alkenes, provides a conceptual blueprint for achieving stereocontrol at the phosphorus center. acs.orgnih.govnih.gov These methods often involve the use of chiral auxiliaries or catalysts to direct the formation of a specific enantiomer or diastereomer. The development of robust and efficient stereoselective syntheses for phosphoramidic dibromides is a key objective for chemists seeking to unlock their full potential in asymmetric catalysis and materials science. dntb.gov.uarsc.orgnih.govnih.gov
Incorporation into Macrocyclic and Polymeric Architectures
The integration of this compound units into macrocyclic and polymeric structures represents a frontier in materials science. Macrocycles containing phosphorus atoms are known for their unique host-guest chemistry and potential applications in catalysis and sensing. researchgate.netresearchgate.netnih.gov The synthesis of such macrocycles can be challenging, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net
In the realm of polymer chemistry, the incorporation of this compound as a monomer could lead to novel materials with unique properties. Phosphorus-containing polymers are valued for their flame retardancy, biodegradability, and potential in biomedical applications. researchgate.netnih.gov The synthesis of polymers containing phosphoramidic dichlorides has been reported, suggesting the feasibility of using the dibromide analogues. researchgate.net Techniques like acyclic diene metathesis (ADMET) polymerization have been employed to create poly(phosphoramidate)s, offering a pathway to materials with precisely placed phosphoramidate (B1195095) functionalities. The hydrolytic lability of the P-N bond in these polymers opens up possibilities for creating degradable materials.
Mechanistic Elucidation of Complex this compound Transformations
A deep understanding of the reaction mechanisms governing the transformations of phosphoramidic dibromides is crucial for optimizing existing synthetic methods and designing new ones. Researchers employ a combination of kinetic, thermodynamic, and advanced spectroscopic techniques to map out the intricate pathways of these reactions.
In-depth Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic studies provide valuable insights into the rates of chemical reactions, offering a window into the transition states and intermediates involved. For related organophosphorus compounds, kinetic analyses have been instrumental in understanding hydrolysis mechanisms and the influence of various parameters such as pH and temperature. While specific kinetic data for this compound reactions are not extensively documented, the methodologies used for studying similar compounds, such as methylphosphonyl dihalides, provide a clear roadmap. nih.govrsc.org
Thermodynamic studies complement kinetic data by providing information on the energy changes that occur during a reaction, determining the position of equilibrium and the feasibility of a given transformation. Calorimetric measurements on related compounds have yielded crucial data on heat capacity, enthalpy, and entropy. nih.govnih.gov Such studies on this compound would be invaluable for predicting reaction outcomes and optimizing conditions for the synthesis of its derivatives.
Isotopic Labeling and Advanced Spectroscopic Techniques for Reaction Mapping
Isotopic labeling is a powerful tool for tracing the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net By replacing an atom with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O), chemists can follow its journey using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This approach has been widely used to study the mechanisms of phosphoryl transfer reactions and could be applied to elucidate the transformations of this compound. nih.govnih.gov
Advanced spectroscopic techniques, particularly ³¹P NMR, are indispensable for studying phosphorus-containing compounds. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom, providing detailed information about its bonding and stereochemistry. Isotopic shifts in ³¹P NMR, induced by the presence of isotopes like ¹⁸O, can even be used to study dynamic processes and permutational isomerism in organophosphorus compounds.
Future Prospects in Advanced Materials and Chemical Engineering
The unique chemical properties of this compound position it as a promising building block for the development of advanced materials and for applications in chemical engineering. Its reactivity and the presence of both phosphorus and bromine open up a wide range of possibilities for creating functional materials with tailored properties.
One of the most promising applications for this compound and its derivatives is in the field of flame retardants. nih.govmiljodirektoratet.no Phosphorus-based flame retardants are considered effective and often more environmentally friendly alternatives to some halogenated flame retardants. researchgate.net The synergistic effect between phosphorus and nitrogen in phosphoramidates can enhance their flame-retardant efficiency. researchgate.net The presence of bromine in this compound could further enhance this effect, making it a potentially highly effective flame retardant for a variety of polymers.
In chemical engineering, this compound could serve as a versatile intermediate in the synthesis of a wide array of organophosphorus compounds. chemscene.com Its two reactive bromine atoms allow for sequential or one-pot reactions to introduce different functionalities, leading to a diverse library of molecules with potential applications in catalysis, and as building blocks for complex molecular architectures. researchgate.netnih.gov The development of efficient and scalable synthetic processes for this compound and its derivatives will be crucial for realizing their full potential in these areas.
Development of Next-Generation Chemical Reagents Derived from this compound
This compound serves as a versatile precursor for the synthesis of a variety of next-generation chemical reagents, primarily centered on the formation of phosphoramidate structures. These derivatives are of significant interest in medicinal chemistry and synthetic organic chemistry due to their biological activities and utility as synthetic intermediates.
One of the most prominent applications of this compound is in the synthesis of phosphoramidate prodrugs. This approach, often referred to as the ProTide technology, aims to enhance the intracellular delivery and activation of therapeutic nucleoside analogues. nih.gov By masking the charge of the phosphate (B84403) group, phosphoramidate derivatives can more readily cross cell membranes. Once inside the cell, enzymatic cleavage unmasks the active phosphorylated drug. For instance, N-substituted phosphoramidic dibromides can be reacted with nucleosides and other biologically active molecules containing hydroxyl or amino groups to form these prodrugs. nih.gov
The development of these reagents often involves multi-step syntheses. A general route may involve the reaction of phosphorus oxychloride with an amine to yield a phosphoramidic dichloride, which can then be converted to the corresponding dibromide. This this compound is a key intermediate that can be further functionalized. For example, it can be reacted sequentially with an alcohol and then a nucleoside to generate the desired phosphoramidate prodrug. researchgate.net
Furthermore, research has explored the synthesis of phosphoramidates bearing various functional groups to fine-tune their chemical and biological properties. These can include different alkyl or aryl substituents on the nitrogen atom, as well as a range of alcohols and amines to create a diverse library of phosphoramidate compounds. The versatility of the this compound core allows for the introduction of these varied functionalities. researchgate.net The development of these reagents is driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov
| Reagent Class | Precursor | Key Application | Ref |
| Phosphoramidate Prodrugs | N-substituted this compound | Enhanced intracellular drug delivery | nih.gov |
| Functionalized Phosphoramidates | This compound | Synthetic intermediates, fine-tuning of biological activity | researchgate.net |
Exploration of this compound in Sustainable Chemical Processes
The exploration of this compound in the context of sustainable chemical processes aligns with the broader goals of green chemistry in organophosphorus synthesis. While specific research focusing exclusively on the sustainable use of this compound is not extensively documented, the general principles of green chemistry are being increasingly applied to the synthesis of phosphoramidates and related compounds. tandfonline.comhuarenscience.com
A key focus of green chemistry is the reduction of hazardous waste and the use of safer reagents and solvents. huarenscience.com Traditional methods for synthesizing phosphoramidates often involve stoichiometric amounts of halogenating agents and volatile organic solvents. researchgate.net The development of catalytic methods for the formation of the P-N bond, which is central to the chemistry of this compound, represents a significant step towards more sustainable processes. nih.gov For example, the use of transition metal catalysts, such as copper, has been shown to promote the coupling of phosphites and amines, offering an alternative to traditional methods that use phosphorus halides. nih.gov
Another aspect of sustainable chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. huarenscience.com One-pot syntheses and tandem reactions are being explored to reduce the number of synthetic steps, minimize purification processes, and decrease solvent usage. researchgate.net While not specifically detailed for this compound, the development of such efficient synthetic routes for other phosphoramidates provides a blueprint for future research.
| Green Chemistry Principle | Application in Phosphoramidate Synthesis | Potential Relevance to this compound | Ref |
| Catalysis | Use of transition metals (e.g., copper) to form P-N bonds. | Development of catalytic reactions to reduce reliance on stoichiometric reagents. | nih.gov |
| Atom Economy | One-pot syntheses and tandem reactions. | Designing more efficient synthetic routes to and from this compound. | researchgate.nethuarenscience.com |
| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives. | Exploring the use of safer solvents in reactions involving this compound. | huarenscience.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
